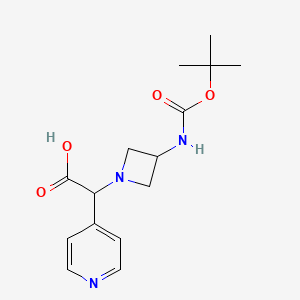
(3-Boc-amino-azetidin-1-YL)-pyridin-4-YL-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Boc-amino-azetidin-1-YL)-pyridin-4-YL-acetic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an azetidine ring, a pyridine ring, and an acetic acid moiety, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Boc-amino-azetidin-1-YL)-pyridin-4-YL-acetic acid typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Boc Group: The Boc (tert-butoxycarbonyl) group is introduced to protect the amino group during subsequent reactions.
Coupling with Pyridine: The protected azetidine is then coupled with a pyridine derivative under specific conditions to form the desired compound.
Deprotection: The Boc group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
化学反応の分析
Types of Reactions
(3-Boc-amino-azetidin-1-YL)-pyridin-4-YL-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
科学的研究の応用
(3-Boc-amino-azetidin-1-YL)-pyridin-4-YL-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts.
作用機序
The mechanism of action of (3-Boc-amino-azetidin-1-YL)-pyridin-4-YL-acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.
類似化合物との比較
Similar Compounds
(3-Boc-amino-azetidin-1-YL)-thiophen-2-YL-acetic acid: Similar structure but with a thiophene ring instead of a pyridine ring.
(3-Boc-amino-azetidin-1-YL)-P-tolyl-acetic acid: Features a tolyl group instead of a pyridine ring.
Uniqueness
(3-Boc-amino-azetidin-1-YL)-pyridin-4-YL-acetic acid is unique due to its combination of an azetidine ring, a pyridine ring, and an acetic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
885275-96-7 |
|---|---|
分子式 |
C15H21N3O4 |
分子量 |
307.34 g/mol |
IUPAC名 |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]-2-pyridin-4-ylacetic acid |
InChI |
InChI=1S/C15H21N3O4/c1-15(2,3)22-14(21)17-11-8-18(9-11)12(13(19)20)10-4-6-16-7-5-10/h4-7,11-12H,8-9H2,1-3H3,(H,17,21)(H,19,20) |
InChIキー |
ZRTNFPGXRIXCLM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1CN(C1)C(C2=CC=NC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


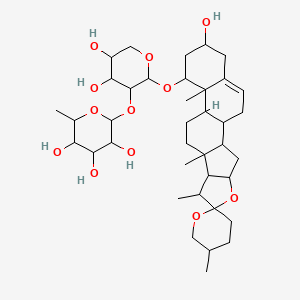
![13-Hydroxy-13-(hydroxymethyl)-5,5,9-trimethyltetracyclo[10.2.2.01,10.04,9]hexadecan-6-one](/img/structure/B12326161.png)
![[7-Acetamido-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate](/img/structure/B12326168.png)
![11-Ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-2,4,8,16-tetrol](/img/structure/B12326174.png)
![Triazanium;[[[5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12326177.png)
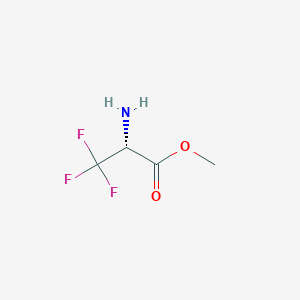
![methyl 7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-4aH-pyrrolo[2,3-d]pyrimidin-7-ium-6-carboxylate](/img/structure/B12326179.png)
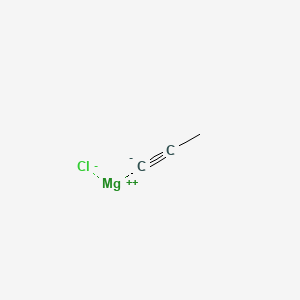
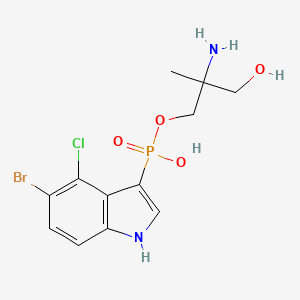
![Hydrogen bis[3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-4-hydroxybenzene-1-sulphonamidato(2-)]chromate(1-)](/img/structure/B12326196.png)
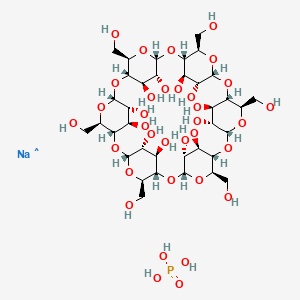
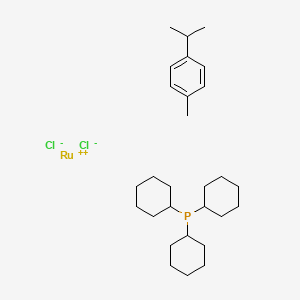
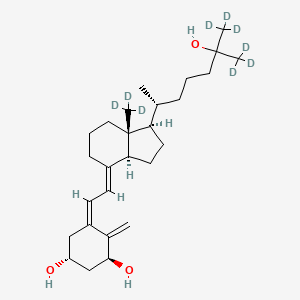
![(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfonyloxypyrrolidine-2-carboxylate](/img/structure/B12326252.png)
